molecular formula H2KO4P B7797904 potassium;dihydrogen phosphate

potassium;dihydrogen phosphate

Cat. No. B7797904
M. Wt: 136.086 g/mol
InChI Key: GNSKLFRGEWLPPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012717B2

Procedure details

5.4 grams (equal to 32 mMoles) of 2-chloroadenine were weighed and suspended while being stirred in 50 ml of DMSO. Solubilisation occurred with the addition of 70 ml of 25% (w:v) KOH, obtaining a perfectly clear solution with a 266 mMolar concentration of 2-chloroAdenine. 14.6 grams (equal to 64 mMoles) of 2′-deoxyuridine and 4 grams (equal to 30 mMoles) of anhydrous monobasic potassium phosphate were dissolved in about 600 ml of deionised water, obtaining a 106 mM for the 2-deoxyUridine and 50 mM for KH2PO4. The pH was corrected to a value of 7.5 with 25% (w:v) KOH as required.
Name
2′-deoxyuridine
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
2-deoxyUridine
Name
KH2PO4

Identifiers

REACTION_CXSMILES
[C@@H:1]1([N:9]2[CH:16]=[CH:15][C:13](=[O:14])[NH:12][C:10]2=[O:11])[O:8][C@H:5]([CH2:6][OH:7])[C@@H:3]([OH:4])[CH2:2]1.[P:17]([O-:21])([O-:20])([O-:19])=[O:18].[K+:22].[K+].[K+]>O>[CH2:2]1[C@H:1]([N:9]2[C:10](=[O:11])[NH:12][C:13](=[O:14])[CH:15]=[CH:16]2)[O:8][C@H:5]([CH2:6][OH:7])[C@H:3]1[OH:4].[OH:19][P:17]([O-:21])([OH:20])=[O:18].[K+:22] |f:1.2.3.4,7.8|

Inputs

Step One
Name
2′-deoxyuridine
Quantity
14.6 g
Type
reactant
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
Name
potassium phosphate
Quantity
4 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-deoxyUridine
Type
product
Smiles
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Name
KH2PO4
Type
product
Smiles
OP(=O)(O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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